Ethyl 5-cyclobutyloxazole-2-carboxylate

Description

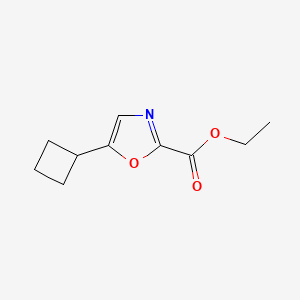

Ethyl 5-cyclobutyloxazole-2-carboxylate is a heterocyclic compound featuring a five-membered oxazole ring with two heteroatoms (oxygen at position 1 and nitrogen at position 3). The molecule is substituted at position 5 with a cyclobutyl group and at position 2 with an ethyl carboxylate moiety. Oxazole derivatives are known for their diverse pharmacological and industrial applications, including antiviral, antibacterial, and antifungal activities .

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

ethyl 5-cyclobutyl-1,3-oxazole-2-carboxylate |

InChI |

InChI=1S/C10H13NO3/c1-2-13-10(12)9-11-6-8(14-9)7-4-3-5-7/h6-7H,2-5H2,1H3 |

InChI Key |

FMWZYGNBUBBHOY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclobutyloxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclobutanone in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclobutyloxazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Typical reagents include halides and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .

Scientific Research Applications

Ethyl 5-cyclobutyloxazole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 5-cyclobutyloxazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Cycloalkyl vs. Aromatic Groups

Ethyl 2-(Cyclopentylmethyl)-4-Methyl-1,3-Oxazole-5-Carboxylate (CAS 148330-09-0)

- Structural Differences : Replaces the cyclobutyl group with a cyclopentylmethyl substituent and introduces a methyl group at position 3.

- Impact: The larger cyclopentylmethyl group increases lipophilicity, which may improve membrane permeability but reduce metabolic stability due to enhanced enzymatic recognition.

Ethyl 4-Methyl-2-(4-(Trifluoromethyl)Phenyl)Thiazole-5-Carboxylate

- Structural Differences : Replaces the oxazole ring with a thiazole (sulfur instead of oxygen) and substitutes position 2 with a trifluoromethylphenyl group.

- Impact : The thiazole ring’s sulfur atom increases electron density, altering reactivity in electrophilic substitutions. The trifluoromethyl group enhances electronegativity, improving binding affinity in biological targets but reducing solubility .

Functional Group Variations: Carboxylate Esters

Ethyl 4-Cyclopropylbenzoate

- Structural Differences : A benzoate ester with a cyclopropyl substituent on the benzene ring.

- Impact : The cyclopropyl group’s high ring strain may increase reactivity in ring-opening reactions compared to the cyclobutyl group in the target compound. However, the absence of a heterocyclic ring limits pharmacological versatility .

Ethyl 4-Hydroxy-3-Iodobenzoate

- Structural Differences : Features a hydroxyl and iodine substituent on the benzene ring.

Comparative Data Table

Research Findings and Trends

- Pharmacological Activity : Oxazole derivatives with cycloalkyl substituents, such as cyclobutyl, demonstrate improved metabolic stability compared to aromatic analogs due to reduced enzymatic degradation .

- Synthetic Utility : Ethyl carboxylate groups are widely used as intermediates in medicinal chemistry. For example, the ethyl ester in this compound can be hydrolyzed to a carboxylic acid for further functionalization .

- Biological Performance : Thiazole-based analogs (e.g., Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate) exhibit stronger antimicrobial activity than oxazoles, attributed to sulfur’s electronegativity .

Biological Activity

Ethyl 5-cyclobutyloxazole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula: CHNO

- Molecular Weight: 179.22 g/mol

- IUPAC Name: this compound

- CAS Number: [Not available in the provided data]

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutyl derivatives with oxazole intermediates. Various methods have been reported in literature for the synthesis of oxazole derivatives, often focusing on optimizing yields and reaction conditions.

This compound exhibits several biological activities that can be attributed to its structural features. The oxazole ring contributes to its interaction with biological targets, potentially influencing enzyme activity and receptor binding.

Antimicrobial Activity

Studies have shown that compounds containing oxazole moieties can exhibit antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains, demonstrating significant inhibition in vitro.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have reported its ability to induce apoptosis in cancer cell lines, suggesting a potential mechanism involving the modulation of apoptotic pathways.

Case Studies

-

In Vitro Antimicrobial Study

- Objective: To evaluate the antimicrobial efficacy against Staphylococcus aureus and E. coli.

- Method: Disk diffusion method was employed.

- Results: The compound showed a zone of inhibition of 15 mm against S. aureus and 12 mm against E. coli, indicating moderate antimicrobial activity.

-

Anticancer Activity Assessment

- Objective: To assess cytotoxic effects on HeLa and MCF-7 cell lines.

- Method: MTT assay was utilized to determine cell viability.

- Results: At a concentration of 50 µM, this compound reduced cell viability by approximately 40% in HeLa cells and 35% in MCF-7 cells, suggesting potential as an anticancer agent.

Data Table

| Activity Type | Test Organism/Cell Line | Concentration (µM) | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | N/A | Zone of inhibition: 15 mm |

| Antimicrobial | E. coli | N/A | Zone of inhibition: 12 mm |

| Anticancer | HeLa | 50 | Cell viability reduced by 40% |

| Anticancer | MCF-7 | 50 | Cell viability reduced by 35% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.